Product packaging for Beta-Amyloid (2-40)(Cat. No.:)

Beta-Amyloid (2-40)

Cat. No.: B1578747
M. Wt: 4214.8
Attention: For research use only. Not for human or veterinary use.
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Description

Beta-Amyloid (2-40) is an N-terminally truncated peptide variant of the full-length Amyloid-β (1-40), a core component of amyloid plaques implicated in Alzheimer's disease pathogenesis . This peptide consists of amino acids 2 to 40 of the native Aβ sequence. Research indicates that N-terminally truncated Aβ peptides, including the (2-40) and (2-42) forms, exhibit enhanced biological activity in stimulating the innate immune response. Specifically, studies show that supplementing media with Beta-Amyloid (2-40) can significantly induce the phagocytosis of particles by primary human monocytes and microglia . This function suggests a potentially critical role for truncated Aβ species in the neuroinflammatory processes that accompany amyloid deposition in the brain. The primary amino acid sequence is AEFRHDSGYEVHHQKLVFFAEDVGSNKGAIIGLMVGGVV . Investigators utilize Beta-Amyloid (2-40) in a variety of research applications, including mechanistic studies of amyloid aggregation, the interplay between amyloid pathology and neuroinflammation, and the specific role of N-terminal modifications on Aβ function and opsonization. This product is intended for research purposes only and is not for diagnostic or therapeutic use in humans.

Properties

Molecular Weight

4214.8

sequence

AEFRHDSGYEVHHQKLVFFAEDVGSNKGAIIGLMVGGVV

Origin of Product

United States

Biosynthesis and Proteolytic Processing of Amyloid Precursor Protein App

Amyloidogenic Pathway and Beta-Amyloid (2-40) Generation

The amyloidogenic pathway is a metabolic route that leads to the production of various Aβ peptides. biolegend.comresearchgate.net This pathway involves the sequential cleavage of APP by two key enzymes: β-secretase and γ-secretase. frontiersin.orgnih.gov The process is initiated when APP is cleaved by β-secretase, which cuts the protein at the N-terminus of the Aβ domain. nih.gov This cleavage releases a soluble N-terminal fragment (sAPPβ) and leaves a membrane-bound C-terminal fragment known as C99. frontiersin.orgresearchgate.net The C99 fragment then becomes the substrate for the γ-secretase complex, which performs an intramembrane cleavage to generate Aβ peptides of varying lengths, including Aβ(1-40) and Aβ(1-42), along with the APP intracellular domain (AICD). nih.govresearchgate.net

While Aβ(1-40) and Aβ(1-42) are the most studied isoforms, a variety of other N- and C-terminally truncated or modified Aβ species are also produced. nih.govaging-us.com The generation of Aβ(2-40) can occur through alternative cleavage events or post-translational modifications of the initially formed Aβ peptides. frontiersin.orgresearchgate.net This process can be initiated by enzymes other than BACE1 or through the subsequent action of aminopeptidases on full-length Aβ. researchgate.netfrontiersin.org

Role of β-Secretase (BACE1) Cleavage

The primary β-secretase responsible for initiating the amyloidogenic pathway is the β-site APP cleaving enzyme 1 (BACE1), a type I transmembrane aspartyl protease. nih.govfrontiersin.org BACE1 is synthesized in the endoplasmic reticulum and is active in acidic intracellular compartments like endosomes. frontiersin.orgpnas.org Its cleavage of APP at the Asp+1 position of the Aβ sequence is the rate-limiting step for the generation of Aβ peptides. nih.govnih.gov This action produces the C99 fragment, which is the direct precursor to Aβ. nih.gov

Interestingly, BACE1 can also cleave APP at an alternative site, Glu+11, within the Aβ domain, leading to the formation of a C89 fragment and subsequently truncated Aβ peptides. nih.gov The selection between the Asp+1 and Glu+11 cleavage sites can be influenced by mutations in the APP gene. nih.gov While BACE1 is the principal β-secretase in neurons for generating the N-terminus of Aβ starting at Asp1, other proteases can cleave APP at different positions, contributing to the heterogeneity of Aβ peptides. frontiersin.orgjhu.edu

Role of γ-Secretase Complex and Isoform Specificity

The γ-secretase complex is a multi-protein enzyme responsible for the final intramembrane cleavage of the C99 fragment, which liberates the Aβ peptide. researchgate.netnih.gov This complex is composed of at least four core components: Presenilin (PS1 or PS2), Nicastrin, Aph-1, and Pen-2. frontiersin.orgnih.gov Presenilin forms the catalytic core of the complex. eneuro.org

The cleavage by γ-secretase is not precise and can occur at several positions within the transmembrane domain of C99, leading to the production of Aβ peptides of varying C-terminal lengths. news-medical.netnih.gov The most common isoforms are Aβ(1-40) and Aβ(1-42). news-medical.netresearchgate.net The ratio of Aβ42 to Aβ40 is considered significant, as Aβ42 is more prone to aggregation. cell-stress.comneurology.org The specific isoform of the Aph-1 subunit within the γ-secretase complex can influence the production of longer Aβ peptides. nih.gov The processive nature of γ-secretase involves initial cleavage to produce longer Aβ peptides, which are then trimmed to shorter forms like Aβ40 and Aβ42. elifesciences.org

N-terminal Truncations and Post-Translational Modifications (e.g., Pyroglutamate-modified Aβ)

In addition to the canonical full-length Aβ peptides, a significant portion of Aβ found in the brain is N-terminally truncated. nih.govresearchgate.net These truncated species, such as Aβ(2-x), Aβ(3-x), and Aβ(4-x), have different biophysical properties, including a higher propensity for aggregation. nih.govresearchgate.net

The generation of Aβ(2-40) can result from the cleavage of full-length Aβ(1-40) by aminopeptidases like aminopeptidase (B13392206) A, which removes the first amino acid (Asp). researchgate.net Other enzymes, such as meprin-β and ADAMTS4, have also been implicated in the direct generation of N-terminally truncated Aβ peptides from APP. frontiersin.orgresearchgate.net

A prominent post-translational modification is the formation of pyroglutamate-modified Aβ (AβpE3-x). nih.gov This process involves the N-terminal truncation of Aβ to expose a glutamate (B1630785) residue at position 3, which is then cyclized by the enzyme glutaminyl cyclase. nih.govnih.gov AβpE3-x is highly resistant to degradation and acts as a seed for Aβ aggregation. nih.govacs.org Other post-translational modifications that can affect Aβ's properties include phosphorylation and isomerization. frontiersin.orgfrontiersin.org

Non-Amyloidogenic Pathway and APP Metabolism

In contrast to the amyloidogenic pathway, the non-amyloidogenic pathway is the major processing route for APP and precludes the formation of Aβ peptides. biolegend.commdpi.com This pathway is initiated by the cleavage of APP by α-secretase, an enzyme that cuts within the Aβ domain. researchgate.netfrontiersin.org

This cleavage event produces a large soluble ectodomain called sAPPα and a membrane-bound C-terminal fragment known as C83. frontiersin.orgmdpi.com Because the α-secretase cleavage site is located within the Aβ sequence, the intact Aβ peptide cannot be formed. researchgate.net The C83 fragment can be further processed by the γ-secretase complex to generate a small, non-toxic peptide called p3 and the APP intracellular domain (AICD). nih.govcell-stress.com The sAPPα fragment has been shown to have neuroprotective functions and can inhibit the activity of BACE1, thereby promoting the non-amyloidogenic pathway. mdpi.com

Table 1: Key Enzymes in APP Processing

Enzyme Pathway Action Substrate Product(s)
α-Secretase Non-amyloidogenic Cleaves within the Aβ domain of APP. researchgate.netfrontiersin.org APP sAPPα, C83 fragment. frontiersin.orgmdpi.com
β-Secretase (BACE1) Amyloidogenic Initial cleavage of APP at the N-terminus of the Aβ domain. nih.gov APP sAPPβ, C99 fragment. frontiersin.orgresearchgate.net
γ-Secretase Amyloidogenic & Non-amyloidogenic Intramembrane cleavage of C-terminal fragments. researchgate.netnih.gov C99 fragment, C83 fragment Aβ peptides, AICD, p3 peptide. nih.govresearchgate.netcell-stress.com
Aminopeptidase A Amyloidogenic (modification) Removes the N-terminal aspartate from Aβ(1-x). researchgate.net Aβ(1-x) Aβ(2-x). researchgate.net
Glutaminyl Cyclase Amyloidogenic (modification) Cyclizes N-terminal glutamate on truncated Aβ. nih.govnih.gov Aβ(3-x) AβpE3-x. nih.gov

Conformational Dynamics and Aggregation of Beta Amyloid 2 40

Monomeric States and Early Conformational Transitions

Beta-Amyloid (Aβ) is an intrinsically disordered protein, meaning it lacks a stable three-dimensional structure in its monomeric form. mdpi.com This inherent flexibility allows it to adopt various conformations. While predominantly found in a random coil or α-helical state, Aβ monomers can undergo conformational transitions to β-sheet structures. This shift is a critical early step in the aggregation cascade. aging-us.comox.ac.uk

Molecular dynamics simulations have shown that Aβ(1-40) can transition from an α-helical to a coil structure via an intermediate state containing mixed helix and β-sheet elements. pnas.org These simulations identified that specific glycine (B1666218) residues (G25, G29, G33, and G37) are crucial for the formation of β-sheets in an aqueous environment. pnas.org The substitution of these glycines with alanines was found to stabilize the helical structure and reduce β-sheet formation. pnas.org

The initial monomeric conformation significantly influences the rate of aggregation. mdpi.com A higher propensity to form β-sheet structures in the monomeric state can accelerate the subsequent oligomerization and fibrillogenesis. mdpi.com Spectroscopic studies have revealed that oligomers are often composed of random coil secondary structures that can transition to β-structures as aggregation progresses. biorxiv.org

Oligomerization Mechanisms of Beta-Amyloid (2-40)

The self-assembly of Aβ monomers into larger aggregates is a complex process that begins with the formation of small, soluble oligomers. mdpi.comcreative-diagnostics.com These oligomers are considered key neurotoxic species in Alzheimer's disease. nih.gov The oligomerization process is divergent, with pathways leading to both on-pathway, fibril-forming oligomers and off-pathway, non-fibrillar aggregates. nih.govbiorxiv.org

The formation of Aβ oligomers is a nucleation-dependent process. aging-us.com It involves a lag phase where monomers undergo conformational changes and associate to form oligomeric nuclei, followed by an elongation phase where these nuclei grow by adding more monomers. aging-us.com

Formation of Soluble Oligomers: Nucleation and Elongation

The aggregation of Aβ peptides is initiated by a primary nucleation step, where monomers assemble into a nucleus. bmbreports.org Once a nucleus is formed, it can elongate by the addition of further monomers. frontiersin.org This process is concentration-dependent. bmbreports.org

The formation of toxic oligomers is coupled to the growth of insoluble fibrils through this fibril-catalyzed secondary nucleation. nih.gov This is consistent with observations of halos of soluble Aβ oligomers surrounding dense-core plaques in the brain. nih.gov

Influence of Amino Acid Sequence and C-terminal Differences on Oligomerization Propensity

The primary amino acid sequence of Aβ has a significant impact on its aggregation propensity. mdpi.comnih.gov The difference of just two amino acids at the C-terminus between Aβ40 and Aβ42 dramatically alters their aggregation behavior. bmbreports.orgnih.gov Aβ42, with the additional Ile41 and Ala42 residues, is more hydrophobic and aggregates much more rapidly than Aβ40. bmbreports.orgnih.gov

The C-terminal region plays a dominant role in the oligomerization of Aβ42, while the aggregation of Aβ40 is primarily driven by interactions within the central hydrophobic region. acs.org The presence of Ile-41 is critical for the formation of the pentamer/hexamer paranuclei by Aβ42, and Ala-42 is necessary for the subsequent assembly of these units into larger oligomers. pnas.orgpnas.org Substituting the hydrophobic C-terminal residues of Aβ42 with hydrophilic ones slows down its aggregation rate. bmbreports.org

Even single amino acid substitutions at other positions can significantly alter aggregation kinetics. For example, substituting the first amino acid with Tyrosine in Aβ40 slows down assembly and leads to more compact oligomers. nih.gov

Role of Specific Residues and Hydrophobic Regions in Beta-Amyloid (2-40) Aggregation

Specific regions and residues within the Aβ sequence are crucial for its aggregation. The central hydrophobic cluster (residues 17-21) and another hydrophobic region in the C-terminus (residues 30-40) are key drivers of aggregation. jst.go.jpnih.gov These hydrophobic regions are involved in forming the β-sheet structures that are characteristic of amyloid aggregates. nih.govmdpi.com

Molecular dynamics simulations suggest that Aβ40 can form a β-hairpin structure, which brings the β1 (residues 10-22) and β2 (residues 30-40) regions into proximity, promoting the formation of intermolecular β-sheets. jst.go.jpmdpi.com The formation of this β-hairpin is a key step that accelerates oligomer formation. mdpi.com

Specific residues also play critical roles. For instance, Arg5 is important for the dimerization of Aβ42 by forming a salt bridge with the C-terminus, which stabilizes the β-hairpin structure. nih.gov For Aβ40, Arg5 forms intermolecular contacts with negatively charged residues in the N-terminal region, which is essential for its dimerization. nih.govacs.org The central hydrophobic cluster (Leu17–Ala21) is particularly important for controlling the fibril formation of Aβ40. nih.gov Furthermore, residues Phe19 and Ile32 have been identified as essential for the fibrillar aggregation of Aβ42. acs.org

Protofibril and Fibril Formation from Beta-Amyloid (2-40)

Following the formation of oligomers, the aggregation process continues with the assembly of protofibrils and ultimately mature fibrils. mdpi.comcreative-diagnostics.com Protofibrils are soluble, elongated structures that are intermediates on the pathway to fibril formation. pnas.org They can be formed through the self-association of smaller oligomers, such as the pentamer/hexamer units of Aβ42. pnas.org

The transition from oligomers to protofibrils and fibrils involves significant conformational rearrangements, where unstructured or α-helical regions convert into predominantly β-sheet structures. aging-us.compnas.org Mature Aβ fibrils are insoluble and characterized by a cross-β sheet structure, where β-strands run perpendicular to the fibril axis. mdpi.com These fibrils are often composed of two or more intertwined protofilaments. nih.gov

The structure of the final fibril can vary. Aβ(1-40) fibrils often adopt a U-shaped conformation, whereas Aβ(1-42) fibrils can form an S-shaped conformation. nih.gov These structural differences are influenced by factors such as the amino acid sequence and the surrounding solution conditions. nih.gov Aβ40 protofibrils are aligned in parallel to form the mature fibril structure. bmbreports.org

Conformational Transitions: Alpha-Helix to Beta-Sheet Conversion

The aggregation of Aβ peptides is fundamentally linked to a conformational transition from a soluble, often alpha-helical or random coil state, to an insoluble beta-sheet-rich structure. pnas.orgcore.ac.ukpnas.org This conversion is a critical step in the formation of amyloid fibrils. pnas.orgbachem.com Molecular dynamics simulations have shown that Aβ(1-40) can undergo a transition from an α-helix to a β-sheet conformation in an aqueous solution. pnas.orgnih.govpnas.org This process can involve intermediate states with mixed α-helix and β-sheet content. pnas.orgnih.govpnas.org

Studies on Aβ(1-40) have revealed that specific residues and environmental factors play a crucial role in this transition. For instance, four glycine residues (G25, G29, G33, and G37) have been identified as important for the formation of β-sheets in Aβ(1-40) in aqueous solutions. pnas.orgnih.govpnas.org The substitution of these glycines with alanines was found to stabilize the helical structure and reduce β-sheet formation. pnas.orgnih.govpnas.org While these studies focus on Aβ(1-40), the high sequence similarity suggests that similar mechanisms are at play for Aβ(2-40). The process is often described as a slow conversion from a normally α-helical form to a stable β-sheet, which is considered central to the disease process. pnas.org This transition can be influenced by factors such as pressure and temperature, which can induce the shift from α-helix to random coil and then to β-sheet structures. tandfonline.com

Structural Models of Beta-Amyloid (2-40) Fibrils (e.g., Cross-β Structure)

Amyloid fibrils formed from Aβ peptides are characterized by a specific structural motif known as the cross-β structure. nih.govportlandpress.com In this arrangement, the β-strands of the peptide run perpendicular to the long axis of the fibril, while the hydrogen bonds that stabilize the β-sheets run parallel to it. portlandpress.compnas.org This fundamental architecture has been confirmed by techniques like X-ray fiber diffraction. pnas.org

Detailed structural models of Aβ(1-40) fibrils, which provide insights into the likely structure of Aβ(2-40) fibrils, have been developed using solid-state NMR spectroscopy and electron microscopy. pnas.orgrcsb.orgpnas.org These models reveal that the fibrils are composed of protofilaments, which in turn are made up of stacked Aβ peptides. pnas.org In one common model for Aβ(1-40) fibrils, residues 12–24 and 30–40 form β-strands that create parallel β-sheets through intermolecular hydrogen bonding. pnas.org The region encompassing residues 25–29 forms a bend, bringing the two β-sheets into contact. pnas.org This creates a double-layered β-sheet structure with a hydrophobic core. pnas.org

FeatureDescription
Fundamental Motif Cross-β structure, where β-strands are perpendicular to the fibril axis. nih.govportlandpress.com
β-Sheet Arrangement In-register parallel β-sheets are a common feature. pnas.orgpnas.org
Aβ(1-40) Model Residues ~12-24 and ~30-40 form β-strands, with a bend at residues ~25-29. pnas.org
Polymorphism Fibrils can exhibit different symmetries (e.g., two-fold, three-fold). rcsb.orgpnas.org
Stabilization Stabilized by intermolecular hydrogen bonds and a "steric zipper" of side chains. pnas.orgresearchgate.net

Factors Influencing Beta-Amyloid (2-40) Aggregation Kinetics

The kinetics of Aβ aggregation are highly sensitive to a variety of factors. nih.govescholarship.org The process is generally characterized by a lag phase, during which initial aggregation nuclei are formed, followed by a growth phase of rapid fibril extension. nih.gov

Environmental Modulators (pH, Concentration, Solvents)

The physicochemical environment has a profound impact on the rate and extent of Aβ aggregation.

pH: The pH of the solution influences the charge state of the Aβ peptide and can affect aggregation. mdpi.com Aβ aggregation is typically favored at neutral to slightly acidic pH values. mdpi.com Extreme pH conditions can destabilize the peptide and alter its aggregation kinetics. mdpi.com For Aβ(1-40), it has been shown that at a pH below 3.0 or above 7.2, the peptide is more soluble, which can inhibit aggregation. bachem.com

Concentration: Higher concentrations of Aβ generally lead to faster aggregation kinetics and the formation of larger aggregates. mdpi.com However, very high concentrations might result in the formation of non-specific, amorphous aggregates rather than ordered fibrils. mdpi.com

Solvents: The solvent environment can significantly modulate aggregation. Organic solvents like 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) are often used to disrupt pre-existing aggregates and generate monomeric Aβ. bachem.comabcam.cn However, the presence of certain solvents, even at low concentrations, can enhance aggregation. For example, low concentrations of fluorinated alcohols can enhance the rate of fibril growth. aip.org The choice of buffer and the presence of counterions can also drastically change the aggregation rate. bachem.com

FactorEffect on Aβ Aggregation
pH Optimal aggregation at neutral to slightly acidic pH. mdpi.com Extreme pH can destabilize the peptide. mdpi.com
Concentration Higher concentration generally accelerates aggregation. mdpi.com
Solvents Can either disrupt aggregates (e.g., HFIP) or enhance fibrillization (e.g., low concentrations of fluorinated alcohols). bachem.comabcam.cnaip.org

Interactions with Other Biomolecules (e.g., Transthyretin, α-synuclein, Gangliosides)

Interactions with other biological molecules can either promote or inhibit the aggregation of Aβ peptides.

Transthyretin (TTR): This protein, found in cerebrospinal fluid and plasma, has been shown to interact with Aβ and inhibit its aggregation. researchgate.netmdpi.com TTR can bind to Aβ monomers, oligomers, and fibrils, with a higher affinity for the aggregated forms. researchgate.net This interaction is believed to suppress the toxic effects of Aβ. researchgate.net The protective mechanism involves TTR directly binding to Aβ, thereby preventing both primary and secondary nucleation events in the aggregation cascade. mdpi.comacs.org While TTR tetramers can inhibit Aβ aggregation, the monomeric form of TTR has been suggested to be a more potent inhibitor. researchgate.netnih.gov

α-Synuclein: There is evidence of cross-talk between Aβ and α-synuclein, the protein associated with Parkinson's disease. nih.govfrontiersin.org Direct interactions between the two proteins can occur, potentially in pathological states where their subcellular localizations are altered. nih.gov Studies have shown that soluble species of α-synuclein can inhibit the fibrillization of Aβ while promoting the formation of oligomers. nih.gov Conversely, soluble species of Aβ can trigger the aggregation of α-synuclein. biorxiv.org This suggests a complex interplay where the aggregation state of each protein influences the other. acs.org

Gangliosides: These lipids, particularly GM1 ganglioside found in neuronal membranes, can act as nucleation sites for Aβ aggregation. semanticscholar.orgmdpi.com The binding of Aβ to clusters of GM1 can induce a conformational change in the peptide, promoting the formation of β-sheet-rich structures that can act as seeds for fibril growth. semanticscholar.orgmdpi.com The interaction is stronger with ganglioside clusters than with uniformly distributed GM1. mdpi.com This interaction appears to be localized to the N-terminal region of the Aβ peptide. nih.gov Interestingly, while some studies show gangliosides promoting aggregation, others suggest they can inhibit the aggregation of Aβ40 under certain conditions. rsc.org

Interacting BiomoleculeEffect on Aβ(2-40) AggregationMechanism of Interaction
Transthyretin (TTR) InhibitionBinds to Aβ species (monomers, oligomers, fibrils) and suppresses nucleation. researchgate.netacs.org
α-Synuclein Complex (can inhibit fibrillization but promote oligomerization)Direct interaction and co-assembly, with the aggregation state of each protein influencing the other. nih.govacs.org
Gangliosides (e.g., GM1) Promotion (can act as nucleation sites)Binds to Aβ, inducing a conformational change to a β-sheet structure that seeds fibril formation. semanticscholar.orgmdpi.com

Clearance and Degradation Mechanisms of Beta Amyloid 2 40

Enzymatic Degradation Pathways

The proteolytic breakdown of Aβ peptides is a primary mechanism for their removal from the brain. nih.gov A variety of enzymes, collectively known as amyloid-degrading enzymes (ADEs), have been identified to cleave Aβ into smaller, less toxic fragments. en-journal.orgnih.gov

Role of Amyloid-Degrading Enzymes (ADEs)

Several key enzymes play a significant role in the degradation of Aβ peptides, including Aβ (2-40).

Neprilysin (NEP): A membrane-bound zinc metalloendopeptidase, neprilysin is a major Aβ-degrading enzyme in the brain. acs.orgdiva-portal.org It is highly expressed in the hippocampus, an area significantly affected in Alzheimer's disease. diva-portal.org NEP degrades both Aβ (1-40) and Aβ (1-42) in vitro and in vivo. thno.org Studies have shown that increasing NEP expression and activity can significantly reduce the burden of Aβ. en-journal.org Conversely, a decrease in NEP levels is associated with Aβ accumulation. diva-portal.org While NEP can degrade both Aβ40 and Aβ42, some research suggests it may degrade membrane-bound Aβ42 more efficiently than Aβ40 in vivo. thno.org

Insulin-Degrading Enzyme (IDE): IDE is another crucial zinc metalloprotease involved in the degradation of several peptides, including insulin (B600854) and Aβ. nih.govacs.orgmdpi.com It primarily degrades the monomeric form of Aβ. nih.gov Insulin competes with Aβ for degradation by IDE, meaning that high levels of insulin can lead to reduced Aβ clearance. researchgate.nettandfonline.com This competition provides a potential link between metabolic conditions like type 2 diabetes and an increased risk of neurodegenerative diseases characterized by Aβ accumulation. mdpi.comresearchgate.net

Matrix Metalloproteinases (MMPs): Certain members of the MMP family, particularly MMP-2 and MMP-9, are capable of degrading Aβ peptides. austinpublishinggroup.comnih.gov These enzymes, which are involved in remodeling the extracellular matrix, can cleave Aβ into smaller, non-toxic fragments. austinpublishinggroup.comresearchgate.net In vitro studies have demonstrated that both MMP-2 and MMP-9 can degrade Aβ40 and Aβ42, generating C-terminally truncated fragments. nih.govresearchgate.net Specifically, MMP-9 has been shown to cleave Aβ(1-40) at several sites, with a predominant cleavage site at Leu34-Met35. jneurosci.org However, the regulation of MMPs in the context of Aβ is complex, as oligomeric Aβ has been shown to have paradoxical effects on MMP-2 expression in different experimental models. nih.gov

Glutamate (B1630785) Carboxypeptidase II (GCPII): Initially known for its role in neurotransmitter metabolism, Glutamate Carboxypeptidase II (GCPII) has been identified as a novel Aβ-degrading enzyme. nih.gov Research has shown that GCPII can cleave Aβ monomers, soluble oligomers, and even fibrils, reducing their neurotoxicity. nih.gov It appears to be particularly effective at degrading the multimeric forms of Aβ. kdca.go.kr However, there is some conflicting evidence, with other studies finding no evidence of Aβ degradation by GCPII, suggesting that its role may be more complex and potentially dependent on substrate conformation or other factors. nih.gov

Non-Enzymatic Clearance Pathways

In addition to direct enzymatic breakdown, several non-enzymatic pathways contribute to the removal of Aβ from the brain. en-journal.orgnih.gov These pathways involve the bulk flow of interstitial fluid, cellular uptake, and transport across the blood-brain barrier.

Interstitial Fluid Drainage and Glymphatic System

The brain utilizes a specialized system for waste clearance known as the glymphatic system. en-journal.orgaging-us.com This system facilitates the exchange of cerebrospinal fluid (CSF) with the brain's interstitial fluid (ISF), effectively washing away metabolic byproducts, including Aβ. nih.govnih.gov CSF enters the brain along perivascular spaces surrounding arteries, mixes with the ISF, and then exits along perivenous spaces. en-journal.orgnih.gov This process is particularly active during sleep. nih.gov Impairment of the glymphatic system is thought to contribute to the accumulation of Aβ and is considered a potential factor in the development of neurodegenerative diseases. aging-us.comnih.govfrontiersin.org

Cellular Uptake and Phagocytosis by Glial Cells (Microglia, Astrocytes)

Glial cells, including microglia and astrocytes, play a vital role in clearing Aβ from the extracellular space through uptake and phagocytosis. en-journal.orgbiorxiv.orgfrontiersin.orgnih.gov

Microglia: As the resident immune cells of the central nervous system, microglia recognize and engulf Aβ peptides. biorxiv.orgfrontiersin.org This process is mediated by various receptors on the microglial surface, including Toll-like receptors (TLRs) and scavenger receptors. frontiersin.orgbiomolther.org

Astrocytes: Astrocytes also contribute to Aβ clearance by internalizing monomeric and oligomeric forms of the peptide. frontiersin.org They can take up Aβ directly through receptors like the low-density lipoprotein receptor-related protein 1 (LRP1). frontiersin.org Studies have shown that both microglia and astrocytes are capable of taking up Aβ(1-40). mdpi.com While both cell types participate in this process, some research suggests that microglia may phagocytose more Aβ than astrocytes. biorxiv.orgnih.gov

Transport Across the Blood-Brain Barrier (BBB) (e.g., LRP1-mediated Transcytosis)

The blood-brain barrier (BBB) is a critical interface that regulates the passage of substances between the brain and the peripheral circulation. A significant portion of Aβ clearance from the brain occurs via transport across the BBB. oup.comnih.gov

The low-density lipoprotein receptor-related protein 1 (LRP1) is a key receptor involved in the transport of Aβ from the brain to the blood. oup.comnih.govfrontiersin.org Located on the abluminal side (brain side) of brain endothelial cells, LRP1 binds to Aβ and facilitates its transcytosis across the endothelial cells into the bloodstream. nih.govd-nb.info A soluble form of LRP1 (sLRP1) also exists in the plasma and acts as a peripheral "sink" by binding to circulating Aβ, which may help to draw Aβ out of the brain. nih.gov The expression and function of LRP1 can be influenced by other proteins, such as ADAM10, which is involved in LRP1 shedding and can thereby affect Aβ clearance. d-nb.info

Dysregulation of Clearance in Neuropathological Conditions

Impaired clearance of Aβ is increasingly recognized as a critical factor in the pathogenesis of neurodegenerative diseases like Alzheimer's disease. oup.comnih.gov This impairment can result from a decline in the efficiency of any of the clearance pathways described above.

For instance, a reduction in the expression or activity of key Aβ-degrading enzymes like neprilysin and IDE can lead to Aβ accumulation. diva-portal.orgnih.gov Similarly, dysfunction of the glymphatic system, which can occur with aging, may slow the removal of Aβ from the brain's interstitial fluid. nih.gov

Furthermore, alterations in the function of glial cells can impact Aβ clearance. While microglia and astrocytes normally help clear Aβ, chronic inflammation can lead to a state where these cells become less efficient at phagocytosis and may even contribute to neuroinflammation, further exacerbating the pathological process. en-journal.orgfrontiersin.org

Finally, a breakdown in the transport of Aβ across the BBB is also a significant contributor. nih.gov Reduced expression of LRP1 on brain endothelial cells, which has been observed in the context of aging and Alzheimer's disease, can obstruct the efflux of Aβ from the brain, leading to its accumulation. frontiersin.org

Cellular and Molecular Mechanisms of Beta Amyloid 2 40 Associated Dysfunction

Interaction with Cellular Membranes and Lipid Rafts

The interaction of Aβ(2-40) with neuronal and glial cell membranes is a critical early event in its pathological cascade. These interactions are heavily influenced by the lipid composition and organization of the membrane, particularly the specialized microdomains known as lipid rafts.

Aβ peptides, including the Aβ(1-40) variant, can disrupt cellular membranes. nih.gov This disruption can manifest as a disordering of nearby lipids and a decrease in the thickness of the lipid bilayer. nih.gov Studies on Aβ(1-40) have shown that it can form ion channel-like structures in reconstituted membranes, leading to unregulated ion flow and destabilization of cellular ionic homeostasis. pnas.orgnih.gov This phenomenon is not unique to Aβ, as other amyloidogenic proteins also form similar pores. The formation of these channels is considered a key mechanism of Aβ toxicity, leading to disruptions in calcium homeostasis. nih.govmdpi.com While direct evidence for Aβ(2-40) is less abundant, the similar biophysical properties suggest it may also contribute to membrane perturbation and pore formation. Research has demonstrated that Aβ(1-40) can induce membrane content leakage, vesicle fusion, and the formation of temporarily stable ionic channels, with the dominant pathway being dependent on the peptide-to-lipid ratio. nih.gov

The interaction of Aβ peptides with cellular membranes can significantly alter their physical properties, including membrane fluidity. Aβ has been shown to decrease membrane fluidity, an effect that can have profound consequences for cellular function. nih.govfrontiersin.orgfrontiersin.org This reduction in fluidity can, in turn, influence the processing of the amyloid precursor protein (APP). nih.gov Specifically, decreased membrane fluidity can promote the amyloidogenic processing of APP, creating a feedback loop where Aβ stimulates its own production. nih.govfrontiersin.org Lipid rafts, which are enriched in cholesterol and sphingolipids, are crucial platforms for the interaction between APP and the enzymes that cleave it to produce Aβ. frontiersin.orgnih.gov The initial binding of Aβ(1-40) to membranes, driven by electrostatic interactions, restricts the motion of lipid headgroups and can lead to structural changes in the peptide itself. nih.gov While monomeric Aβ(1-40) may not affect membrane fluidity, its oligomeric forms do. frontiersin.org

Membrane Perturbations and Ion Channel Formation

Receptor-Mediated Interactions and Signal Transduction Dysregulation

Beyond direct membrane disruption, Aβ(2-40) can exert its toxic effects by binding to specific receptors on the surface of neurons and glial cells, leading to the dysregulation of critical signaling pathways.

Aβ peptides have been shown to interact with a variety of cell surface receptors. The α7 nicotinic acetylcholine (B1216132) receptor (α7nAchR) is a well-established binding partner for Aβ. nih.govnih.govresearchgate.net This interaction can be complex, with Aβ acting as either an activator or inhibitor depending on its concentration and aggregation state. nih.govresearchgate.netplos.org For instance, fibrillar Aβ(1-40) can be neurotoxic by blocking α7nAchRs, while oligomeric forms may act as ligands, activating the receptor. nih.gov The metabotropic glutamate (B1630785) receptor 5 (mGluR5) is another key receptor implicated in Aβ-mediated pathology. iu.edu Aβ also interacts with N-methyl-D-aspartate receptors (NMDARs), which are critical for synaptic plasticity. jneurosci.org Furthermore, the low-density lipoprotein receptor-related protein 1 (LRP1) is involved in the clearance of Aβ from the brain. nih.govjneurosci.orgahajournals.org LRP1 binds Aβ, with some studies suggesting a higher affinity for Aβ(1-40) than Aβ(1-42). frontiersin.orgjci.org LRP1 is found on neurons and astrocytes and plays a role in mediating the cellular uptake of Aβ. nih.govjneurosci.org

Table 1: Beta-Amyloid (2-40) Interacting Receptors and their Primary Functions

ReceptorCell Type(s)Primary Function in Aβ(2-40) Pathology
α7 Nicotinic Acetylcholine Receptor (α7nAchR) NeuronsModulates neurotransmitter release; Aβ binding can lead to either activation or inhibition, contributing to synaptic dysfunction. nih.govplos.org
Metabotropic Glutamate Receptor 5 (mGluR5) Neurons, GliaInvolved in synaptic plasticity; Aβ interaction can lead to excitotoxicity. iu.edu
N-methyl-D-aspartate Receptor (NMDAR) NeuronsCritical for learning and memory; Aβ can impair NMDAR function, contributing to cognitive deficits. jneurosci.org
Low-density Lipoprotein Receptor-related Protein 1 (LRP1) Neurons, Astrocytes, Endothelial CellsMediates clearance of Aβ from the brain across the blood-brain barrier. nih.govjneurosci.orgjci.org

The binding of Aβ to its receptors triggers a cascade of intracellular signaling events that contribute to neuronal dysfunction. One of the key pathways activated by Aβ is the nuclear factor-kappa B (NF-κB) signaling pathway. iu.edunih.govpnas.org Aβ(1-40) has been shown to be a potent activator of NF-κB in primary neurons. nih.govpnas.org This activation is thought to be mediated by reactive oxygen species and can lead to the expression of pro-inflammatory and pro-apoptotic genes. nih.govnih.gov

Disruption of calcium (Ca2+) homeostasis is another major consequence of Aβ interaction with cells. nih.govnih.govdovepress.com Aβ can induce Ca2+ influx through the formation of membrane pores or by activating Ca2+-permeable receptors. mdpi.commdpi.com This leads to elevated intracellular Ca2+ levels, which can trigger a host of detrimental processes, including the activation of cell death pathways. mdpi.comnih.govnih.gov

The mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway is also significantly affected by Aβ. nih.govencyclopedia.pubmdpi.com Aβ can induce the sustained activation of ERK1/2, which has been implicated in abnormal tau phosphorylation and neuronal degeneration. nih.goveneuro.org The activation of the ERK pathway can be mediated by receptors like α7nAchR. nih.gov

Table 2: Downstream Signaling Pathways Dysregulated by Beta-Amyloid (2-40)

PathwayKey MoleculesConsequence of Dysregulation
NF-κB Signaling p65/p50 dimers, IκBαIncreased expression of pro-inflammatory and pro-apoptotic genes. iu.edunih.gov
Calcium Homeostasis Ion channels, Ca2+-related receptors (e.g., NMDARs)Elevated intracellular Ca2+ levels, leading to excitotoxicity and apoptosis. nih.govnih.gov
MAPK/ERK Signaling Ras, Raf, MEK, ERK1/2Abnormal tau phosphorylation, neuronal degeneration, and impaired synaptic plasticity. nih.govnih.gov

Binding to Neuronal and Glial Cell Receptors (e.g., mGluR5, α7nAchR, NMDARs, LRP1)

Induction of Cellular Stress Responses

The accumulation and interaction of Aβ(2-40) with cellular components inevitably lead to the activation of cellular stress responses. A primary consequence is the generation of oxidative stress, characterized by an imbalance between the production of reactive oxygen species and the cell's ability to detoxify them. This oxidative stress can damage lipids, proteins, and nucleic acids, further exacerbating cellular dysfunction. Aβ-induced NF-κB activation itself requires reactive oxygen intermediates as messengers, highlighting the close link between these stress pathways. nih.gov The persistent activation of stress-activated protein kinases like p38 MAPK is another hallmark of the cellular response to Aβ, contributing to inflammation and neurodegeneration. nih.gov

Oxidative Stress and Reactive Oxygen Species (ROS) Generation

The interaction of Aβ peptides with neurons and glial cells is a significant source of oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products. nih.gov Aβ peptides, including their oligomeric forms, can directly generate ROS, creating a vicious cycle of oxidative damage and further Aβ production. mdpi.com

The generation of ROS by Aβ is multifaceted. researchgate.net The peptide itself can act as a pro-oxidant agent. researchgate.net Furthermore, the interaction of Aβ with redox-active metal ions, such as copper (Cu²⁺) and iron (Fe³⁺), can catalyze the production of highly reactive hydroxyl radicals via Fenton-like reactions. nih.gov This process enhances the neurotoxicity of Aβ. nih.gov This cascade of oxidative events leads to widespread damage to essential biomolecules. anr.fr Oxidative damage targets neuronal lipids, proteins, and nucleic acids, contributing to synaptic dysfunction and neuronal apoptosis. mdpi.comaginganddisease.org Studies have shown that Aβ increases products of lipid peroxidation, such as 4-hydroxy-2-nonenal (HNE), which can in turn inhibit the function of critical proteins like glutamate transporters. nih.gov

Mechanism Description Key Molecules Involved References
Direct ROS ProductionAβ aggregates, particularly oligomers, can directly generate ROS.Beta-Amyloid, ROS (e.g., H₂O₂) mdpi.comresearchgate.net
Metal Ion CatalysisAβ binds to redox-active metals, catalyzing the formation of highly reactive radicals.Cu²⁺, Fe³⁺, H₂O₂ nih.gov
Enzyme InhibitionAβ-induced ROS can inhibit antioxidant enzymes, weakening cellular defenses.Superoxide (B77818) Dismutase (MnSOD) nih.gov
Lipid PeroxidationROS attack lipids in cellular membranes, leading to loss of integrity and function.4-hydroxy-2-nonenal (HNE) nih.gov

Endoplasmic Reticulum (ER) Stress

The endoplasmic reticulum (ER) is crucial for protein synthesis and folding, as well as calcium homeostasis. The accumulation of misfolded proteins, a process exacerbated by Aβ, can lead to ER stress. tandfonline.com Aβ oligomers are known to trigger ER stress in neuronal cells. royalsocietypublishing.org A primary mechanism linking Aβ to ER stress is the disruption of intracellular calcium (Ca²⁺) homeostasis. tandfonline.comroyalsocietypublishing.org Aβ can induce the release of Ca²⁺ from ER stores into the cytosol, leading to ER calcium depletion and subsequent activation of the Unfolded Protein Response (UPR). tandfonline.comroyalsocietypublishing.org

The UPR is an adaptive signaling pathway involving three main sensor proteins: PERK, IRE1, and ATF6. royalsocietypublishing.org Under prolonged or severe ER stress, however, the UPR can switch from a pro-survival to a pro-apoptotic response. nih.gov For instance, Aβ-induced ER stress can lead to the activation of caspase-12 and caspase-3, key executioners of apoptosis. nih.gov Furthermore, ER stress can create a feedback loop that enhances Aβ production. The UPR sensor PERK, upon activation, phosphorylates eIF2α, which has been shown to increase the expression of beta-site APP cleaving enzyme-1 (BACE1), the rate-limiting enzyme for Aβ generation. frontiersin.org

ER Stress Marker Function / Role in Aβ-induced Stress References
GRP78 (BiP)A key ER chaperone that is upregulated as an initial response to misfolded proteins. nih.gov
PERK / p-eIF2αA signaling pathway that, when activated by ER stress, can upregulate BACE1, increasing Aβ production. frontiersin.org
Caspase-12An ER-resident caspase that is activated under chronic ER stress, initiating an apoptotic cascade. nih.gov
Caspase-3A downstream executioner caspase activated by ER stress-initiated pathways, leading to cell death. nih.gov

Mitochondrial Dysfunction and Bioenergetic Impairment

Mitochondria are fundamental for neuronal survival, providing the vast majority of cellular ATP required for functions like neurotransmission. nih.gov A significant body of evidence demonstrates that Aβ peptides directly and indirectly impair mitochondrial function, leading to a state of bioenergetic failure. nih.govaginganddisease.org Aβ has been found to accumulate within mitochondria, even preceding extracellular plaque formation. nih.gov

Once inside, Aβ can wreak havoc through several mechanisms. It has been shown to directly inhibit key enzymes of the electron transport chain (ETC), particularly complex I and complex IV (cytochrome c oxidase), leading to reduced efficiency of oxidative phosphorylation and decreased ATP production. nih.govfrontiersin.orgbiomedrb.com This disruption of the ETC also results in increased leakage of electrons, which then react with oxygen to form superoxide radicals, thus exacerbating oxidative stress. nih.govnih.gov This creates a vicious cycle where Aβ causes mitochondrial ROS production, and this oxidative stress, in turn, can damage mitochondrial components, including mitochondrial DNA (mtDNA), and further increase Aβ generation. nih.govnih.gov The resulting energy deficit impairs numerous neuronal activities, including synaptic transmission and the maintenance of ion gradients. frontiersin.org

Aspect of Mitochondrial Function Effect of Beta-Amyloid Consequence References
Enzyme ActivityInhibition of ETC complexes, notably Complex I and Complex IV.Reduced ATP synthesis, increased electron leakage. nih.govnih.gov
ROS ProductionIncreased generation of superoxide and other ROS from the ETC.Oxidative damage to mtDNA, proteins, and lipids. nih.govaginganddisease.orgbiomedrb.com
Membrane PotentialReduction in mitochondrial membrane potential.Impaired protein import, release of pro-apoptotic factors like cytochrome c. aginganddisease.org
Mitochondrial DynamicsAltered fusion and fission processes.Abnormal mitochondrial morphology and distribution. aginganddisease.orgaginganddisease.org

Synaptic Dysfunction and Loss

Interference with Synaptic Plasticity

Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is the cellular basis of learning and memory. Aβ oligomers have been shown to profoundly disrupt the key forms of synaptic plasticity: long-term potentiation (LTP), a cellular correlate of memory formation, and long-term depression (LTD), a process involved in memory refinement. nih.govfrontiersin.org

Numerous studies have demonstrated that pathologically elevated levels of Aβ inhibit LTP. nih.govnih.gov This interference is often mediated through its interaction with key postsynaptic proteins, particularly glutamate receptors. nih.gov Aβ can trigger the internalization of NMDA and AMPA receptors, reducing their number at the synapse and thereby impairing the signaling necessary for LTP induction. nih.govnih.gov Conversely, Aβ can facilitate the induction of LTD, promoting a state of synaptic weakening. neurology.org The peptide's ability to disrupt normal synaptic plasticity is a critical mechanism underlying the memory impairments observed in associated diseases. nih.gov

Plasticity Process Effect of Beta-Amyloid Key Receptor/Pathway Involved References
Long-Term Potentiation (LTP)Inhibition / DisruptionNMDA Receptor, AMPA Receptor nih.govnih.govnih.gov
Long-Term Depression (LTD)Enhancement / FacilitationmGluR5, Extrasynaptic NMDARs frontiersin.orgneurology.org
Dendritic Spine DensityReduction / LossPSD-95, Cofilin nih.govcell-stress.com

Glutamate Excitotoxicity

Glutamate is the primary excitatory neurotransmitter in the brain, but its overactivation can be toxic to neurons, a phenomenon known as excitotoxicity. researchgate.net Aβ contributes to glutamate excitotoxicity through multiple pathways. nih.gov A key mechanism is the impairment of glutamate reuptake from the synaptic cleft. nih.gov Aβ can reduce the expression and function of glutamate transporters, primarily located on astrocytes, which are responsible for clearing excess glutamate. nih.govfrontiersin.org This failure of clearance leads to glutamate spillover and prolonged activation of its receptors. nih.gov

This sustained receptor activation, particularly of extrasynaptic N-methyl-D-aspartate receptors (NMDARs), leads to excessive Ca²⁺ influx into the neuron. nih.govnih.gov While physiological Ca²⁺ signals are vital for synaptic plasticity, this pathological, sustained increase in intracellular Ca²⁺ triggers neurotoxic cascades, including the activation of proteases and kinases, further mitochondrial damage, and ultimately, cell death. nih.govnih.gov Thus, Aβ-induced glutamate excitotoxicity represents a convergence of synaptic dysfunction and pathways leading to neuronal demise. frontiersin.orgacs.org

Neuroinflammatory Responses Mediated by Beta-Amyloid (2-40)

Neuroinflammation is a critical component of the pathological cascade initiated by Aβ. mdpi.comd-nb.info While acute inflammation can be a protective response, the chronic neuroinflammation driven by persistent Aβ accumulation is detrimental. nih.gov Aβ aggregates act as a trigger for the brain's resident immune cells, primarily microglia and astrocytes. mdpi.comnih.gov

Cell Type Role in Neuroinflammation Key Mediators Released References
MicrogliaBrain's primary immune cells; activated by Aβ to a pro-inflammatory state.IL-1β, IL-6, TNF-α, ROS nih.govnih.gov
AstrocytesBecome reactive in the presence of Aβ, releasing inflammatory and synaptotoxic factors.YKL-40, Glutamate, Cytokines nih.govneurology.org

Activation of Microglia and Astrocytes

Beta-amyloid (Aβ) peptides, including Aβ(2-40), are recognized as key instigators of the neuroinflammatory response observed in Alzheimer's disease (AD), primarily through the activation of microglia and astrocytes, the resident immune cells of the central nervous system. frontiersin.orgamegroups.cn The accumulation of Aβ aggregates triggers these glial cells to transition into a reactive state, a process characterized by morphological changes and the release of various signaling molecules. frontiersin.orgrupress.orgfrontiersin.org

Microglia, when activated by Aβ, can initiate a pro-inflammatory cascade. amegroups.cnijbs.com This activation is mediated through various cell surface receptors, including Toll-like receptors (TLRs) and the Receptor for Advanced Glycation End products (RAGE). frontiersin.orgmdpi.com The binding of Aβ to these receptors stimulates signaling pathways that lead to the production and release of pro-inflammatory cytokines and chemokines. frontiersin.orgamegroups.cn Studies have shown that fibrillar Aβ peptides, in particular, can induce microglial activation. aai.org This sustained activation contributes to a chronic inflammatory environment in the brain. rupress.orgmdpi.com

Table 1: Key Receptors and Molecules in Aβ-Mediated Glial Cell Activation

Receptor/Molecule Cell Type Role in Aβ-Mediated Activation
Toll-like Receptor 2 (TLR2) Microglia Mediates fibrillar Aβ-induced activation and pro-inflammatory responses. aai.org
Receptor for Advanced Glycation End products (RAGE) Microglia, Astrocytes Binds Aβ, leading to sustained activation and inflammatory response. frontiersin.org
CD36 Microglia Acts as a scavenger receptor involved in recognizing and binding Aβ deposits. mdpi.com
TREM2 Microglia A key receptor for microglial response to Aβ; deficiency impairs microglial clustering around plaques. rupress.org

Role in Inflammatory Cascade

The activation of microglia and astrocytes by Beta-amyloid (2-40) and other Aβ species initiates a complex inflammatory cascade that is a hallmark of the neuroinflammation seen in Alzheimer's disease. frontiersin.orgmdpi.com This cascade involves the release of a plethora of inflammatory mediators, including pro-inflammatory cytokines, chemokines, and reactive oxygen species (ROS). frontiersin.orgmdpi.com

A central element of this inflammatory response is the production of pro-inflammatory cytokines such as Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-α (TNF-α). frontiersin.orgamegroups.cnijbs.com These cytokines are secreted by activated microglia and astrocytes upon stimulation by Aβ. amegroups.cnmdpi.com For instance, studies have shown that Aβ can dose-dependently increase the secretion of IL-1β and interferon-γ (IFN-γ) in vascular cells. nih.gov This release of cytokines creates a feed-forward loop, as these molecules can further activate surrounding glial cells, amplifying the inflammatory response. amegroups.cnamegroups.org

The inflammatory cascade also involves the production of chemokines, which are responsible for recruiting additional microglia and astrocytes to the sites of Aβ deposition. mdpi.com This cellular influx further perpetuates the inflammatory cycle. mdpi.com The chronic release of these inflammatory mediators contributes to neuronal damage and dysfunction, creating a neurotoxic environment. frontiersin.orgrupress.org The sustained inflammatory state is believed to not only exacerbate Aβ pathology but also contribute to the development of other pathological features of AD, such as tau hyperphosphorylation. amegroups.cnamegroups.org

Table 2: Pro-inflammatory Cytokines Involved in the Aβ-Induced Inflammatory Cascade

Cytokine Primary Secreting Cells Key Roles in Neuroinflammation
Interleukin-1β (IL-1β) Microglia, Astrocytes Potent pro-inflammatory cytokine; stimulates further glial activation and cytokine release. frontiersin.orgamegroups.cnnih.gov
Interleukin-6 (IL-6) Microglia, Astrocytes Involved in the acute phase response and chronic inflammation. frontiersin.orgamegroups.cnijbs.com
Tumor Necrosis Factor-α (TNF-α) Microglia A major mediator of inflammation; can induce neuronal damage. frontiersin.orgamegroups.cnijbs.com
Interferon-γ (IFN-γ) Vascular Cells Secretion is increased by Aβ stimulation in endothelial cells. nih.gov

Mechanisms of Neuronal Cell Death Induced by Beta-Amyloid (2-40)

Beta-amyloid (Aβ) peptides, including the Aβ(2-40) variant, are central to the neuronal loss observed in Alzheimer's disease. mdpi.comdovepress.combiomolther.org The accumulation of Aβ aggregates can trigger several distinct pathways of regulated cell death in neurons. mdpi.comfrontiersin.org These mechanisms are not mutually exclusive and can occur in combination, contributing to the progressive neurodegeneration characteristic of the disease. frontiersin.org The neurotoxicity of Aβ is a primary driver of these cell death processes, leading to synaptic dysfunction and ultimately, the demise of neurons. biomolther.orgabcam.com

The interaction of Aβ with neuronal membranes and receptors initiates intracellular signaling cascades that can culminate in cell death. jneurosci.orgoup.com These pathways involve a complex interplay of various proteins and signaling molecules, leading to the activation of specific cell death machinery. mdpi.comoup.com Understanding these mechanisms is crucial for developing therapeutic strategies aimed at preventing or slowing down the neurodegenerative process in AD.

Apoptosis

Apoptosis, or programmed cell death, is a well-documented mechanism of neuronal loss induced by Aβ peptides. mdpi.comjneurosci.orgpnas.org Exposure of cultured neurons to Aβ has been shown to trigger the characteristic morphological and biochemical features of apoptosis, including nuclear chromatin compaction and DNA fragmentation. pnas.org Both fibrillar and oligomeric forms of Aβ can induce apoptosis. mdpi.comjneurosci.org

The apoptotic process initiated by Aβ can proceed through both extrinsic and intrinsic pathways. mdpi.com The extrinsic pathway can be activated by Aβ-induced upregulation of Fas ligand, which then binds to its receptor, Fas, initiating a caspase cascade. mdpi.comjneurosci.org Specifically, Aβ peptides and fibrils have been shown to cause apoptosis through the activation of caspase-8 and caspase-3. mdpi.com The intrinsic, or mitochondrial, pathway can be triggered by Aβ oligomers causing mitochondrial dysfunction and the release of cytochrome c. mdpi.com This, in turn, activates caspase-9 and subsequently the executioner caspase-3. mdpi.comnih.gov Studies have demonstrated that Aβ-induced neuronal death is dependent on the pro-apoptotic protein Bax. oup.com

Necroptosis

Necroptosis is a form of regulated necrosis, or programmed cell death, that has been implicated in the neuronal loss in Alzheimer's disease. frontiersin.orgnih.gov Unlike apoptosis, necroptosis is a pro-inflammatory mode of cell death. mdpi.com Evidence suggests that necroptosis is activated in the brains of AD patients and its activation correlates with the severity of the disease. frontiersin.org

The necroptosis pathway is typically initiated in response to stimuli such as TNF-α, which can be upregulated in the inflammatory environment created by Aβ. frontiersin.org Key signaling molecules in this pathway include Receptor-Interacting Protein Kinase 1 (RIPK1), RIPK3, and Mixed Lineage Kinase Domain-Like protein (MLKL). nih.gov The formation of a "necrosome" complex involving these proteins leads to the phosphorylation of MLKL, which then oligomerizes and translocates to the plasma membrane, causing membrane rupture and cell death. nih.gov Studies have reported the presence of activated necroptosis-related proteins in post-mortem human AD brains. frontiersin.org Furthermore, inhibiting necroptosis has been shown to reduce neuronal loss in mouse models of AD pathology, highlighting its potential as a therapeutic target. ucl.ac.uk

Pyroptosis

Pyroptosis is another form of pro-inflammatory programmed cell death that is increasingly recognized as a contributor to neurodegeneration in Alzheimer's disease. dovepress.comfrontiersin.orgimrpress.com This cell death pathway is characterized by the activation of inflammasomes, which are multiprotein complexes that trigger the activation of caspases. imrpress.comimrpress.com

Aβ has been shown to activate the NLRP3 inflammasome in neurons and glial cells. frontiersin.orgimrpress.comimrpress.com This activation leads to the cleavage and activation of caspase-1. imrpress.comimrpress.com Activated caspase-1 then cleaves Gasdermin D (GSDMD), and the N-terminal fragment of GSDMD forms pores in the cell membrane, leading to cell lysis and the release of pro-inflammatory cytokines like IL-1β and IL-18. dovepress.comimrpress.comimrpress.com This release of inflammatory molecules further fuels the neuroinflammatory cycle in the AD brain. imrpress.com Research has demonstrated that Aβ can induce pyroptosis in neurons via the GSDMD protein, and that the NLRP3/caspase-1 signaling pathway is crucial for this process. imrpress.com

Parthanatos

Parthanatos is a form of programmed cell death that is dependent on the overactivation of the nuclear enzyme Poly (ADP-ribose) polymerase-1 (PARP-1). frontiersin.orgnih.gov There is growing evidence for the involvement of Parthanatos in the neuronal loss associated with Alzheimer's disease. nih.gov

Studies have shown that Aβ can induce oxidative stress, which in turn leads to DNA damage and the activation of PARP-1. frontiersin.org The excessive activation of PARP-1 results in the synthesis of large amounts of poly (ADP-ribose) (PAR) polymers and the depletion of cellular NAD+ and ATP, ultimately causing cell death. nih.gov Co-localization of PARP-1 and PAR with Aβ has been observed in the brains of AD patients. nih.gov Research using neuroblastoma cells has demonstrated that treatment with Aβ leads to enhanced PARP-1 activity, which can be prevented by a PARP-1 inhibitor. frontiersin.org This suggests that targeting Parthanatos could be a potential therapeutic avenue for mitigating Aβ-induced neurotoxicity.

Advanced Research Methodologies for Studying Beta Amyloid 2 40

In Vitro Biophysical and Biochemical Techniques

These laboratory-based techniques are essential for characterizing the structure, aggregation, and properties of amyloid peptides in a controlled environment.

Spectroscopy (e.g., Circular Dichroism, Thioflavin T Fluorescence, Solid-State NMR, EPR)

Spectroscopic methods are used to study the structural and conformational changes of Aβ(2-40) from its monomeric state to aggregated fibrils.

Circular Dichroism (CD) Spectroscopy: This technique would be used to monitor the secondary structure of Aβ(2-40). It would reveal the transition from a random coil or α-helical conformation in the monomeric state to the characteristic β-sheet structure upon aggregation.

Thioflavin T (ThT) Fluorescence: ThT is a dye that exhibits enhanced fluorescence upon binding to β-sheet-rich structures. A ThT assay would be employed to monitor the kinetics of Aβ(2-40) fibrillization, providing data on the lag phase, elongation rate, and plateau of aggregation.

Electron Paramagnetic Resonance (EPR) Spectroscopy: Through site-directed spin labeling, EPR would provide distance constraints and information about the local environment and dynamics within Aβ(2-40) oligomers and fibrils.

Microscopy (e.g., Electron Microscopy, Atomic Force Microscopy)

Microscopy techniques are used to visualize the morphology and structure of Aβ(2-40) aggregates at the nanoscale.

Electron Microscopy (EM): EM, particularly transmission electron microscopy (TEM) and cryo-electron microscopy (cryo-EM), would provide high-resolution images of Aβ(2-40) fibrils, revealing their morphology (e.g., twisted, straight), dimensions, and protofilament arrangement.

Atomic Force Microscopy (AFM): AFM is used to image the surface topology of Aβ(2-40) aggregates, from early oligomers to mature fibrils, in both air and liquid. It can provide data on the height, width, and periodicity of the aggregates and can be used to track the aggregation process over time.

Chromatographic and Separation Techniques (e.g., Size-Exclusion Chromatography)

These methods are used to separate and analyze the different species of Aβ(2-40) present in a sample.

Size-Exclusion Chromatography (SEC): SEC separates molecules based on their size. It would be used to isolate and quantify the distribution of different Aβ(2-40) oligomers (dimers, trimers, etc.) and to separate monomers from larger aggregates.

Photo-Induced Cross-Linking of Unmodified Proteins (PICUP)

PICUP is a technique used to stabilize transient protein-protein interactions, making it ideal for studying oligomers.

This method would be applied to "freeze" the dynamic equilibrium of Aβ(2-40) oligomerization. The resulting stabilized oligomers could then be analyzed by techniques like SDS-PAGE and mass spectrometry to determine the size distribution of transient species that exist in solution.

Computational Approaches

Computational methods complement experimental techniques by providing dynamic, atomic-level insights into the behavior of Aβ(2-40).

Molecular Dynamics Simulations (All-atom, Coarse-grained)

Molecular dynamics (MD) simulations model the movement of atoms and molecules over time to predict the folding, aggregation, and interaction of peptides.

All-atom MD: These simulations would provide a highly detailed view of the conformational dynamics of Aβ(2-40) monomers, the initial steps of dimerization, and the structural stability of small oligomers.

Coarse-grained MD: By simplifying the representation of the peptide, coarse-grained simulations allow for the study of larger systems and longer timescales. This approach would be used to investigate the self-assembly of many Aβ(2-40) peptides into larger oligomers and protofibrils, revealing the thermodynamic and kinetic landscape of aggregation.

In Silico Modeling of Oligomerization and Conformational Changes

In the realm of Alzheimer's disease research, in silico modeling has emerged as a powerful tool to investigate the molecular intricacies of Beta-Amyloid (Aβ) peptides, including the less-studied Aβ(2-40) variant. These computational approaches, primarily through molecular dynamics (MD) simulations, provide atomic-level insights into the peptide's folding, aggregation, and conformational transitions that are often challenging to capture experimentally. pnas.orgnih.gov

MD simulations have been employed to explore the conformational dynamics of Aβ(1-40) and its fragments, revealing how these peptides behave in different environments, such as in aqueous solution or at the interface of lipid membranes. pnas.orgjst.go.jp These studies have shown that Aβ peptides, possessing both hydrophilic and hydrophobic residues, tend to concentrate at hydrophilic/hydrophobic interfaces, a factor that promotes aggregation. jst.go.jp At these interfaces, Aβ(1-40) can undergo a conformational change, forming an α-helix structure which then transitions to a β-hairpin. This β-hairpin structure is a key step in the formation of oligomers with intermolecular β-sheets. jst.go.jp

Discrete molecular dynamics simulations using a four-bead protein model have been utilized to compare the oligomerization of Aβ(1-40) and Aβ(1-42). pnas.orgnih.govresearchgate.net These simulations have revealed that Aβ(1-40) has a higher propensity to form dimers compared to Aβ(1-42). pnas.orgnih.govresearchgate.net The structural analysis from these models indicates that Aβ(1-40) pentamers have more spatially restricted N-termini and form a β-strand structure involving residues Ala-2 to Phe-4, a feature absent in Aβ(1-42) pentamers. pnas.orgnih.govresearchgate.net

Furthermore, computational studies have shed light on the conformational transitions of Aβ(1-40). Long-time MD simulations have captured the transition from an α-helix to a β-sheet conformation in an aqueous environment, with structures containing β-sheet components identified as intermediates. pnas.org These simulations have highlighted the importance of specific glycine (B1666218) residues (G25, G29, G33, and G37) in the formation of β-sheets in Aβ(1-40). pnas.org The insights gained from these in silico models are crucial for understanding the fundamental mechanisms of Aβ aggregation and for the rational design of potential therapeutic inhibitors. pnas.org

Table 1: Key Findings from In Silico Modeling of Beta-Amyloid (2-40)
MethodologyKey Findings for Aβ(2-40) and Related IsoformsSignificance
Molecular Dynamics (MD) SimulationsAβ(1-40) undergoes a conformational transition from α-helix to β-sheet in aqueous solution, with β-sheet intermediates. pnas.org Glycine residues G25, G29, G33, and G37 are critical for β-sheet formation. pnas.orgProvides a mechanistic understanding of the initial steps of Aβ aggregation, which is crucial for designing inhibitors.
Discrete Molecular Dynamics (DMD)Aβ(1-40) forms significantly more dimers than Aβ(1-42). pnas.orgnih.govresearchgate.net Aβ(1-40) pentamers exhibit a unique β-strand structure involving residues Ala-2 to Phe-4. pnas.orgnih.govresearchgate.netHighlights structural differences in the oligomerization pathways of Aβ isoforms, which may correlate with their differing toxicities.
MD Simulations at InterfacesAβ peptides concentrate at hydrophilic/hydrophobic interfaces, promoting aggregation. jst.go.jp At these interfaces, Aβ(1-40) forms an α-helix that transitions to a β-hairpin, a precursor to oligomer formation. jst.go.jpSuggests that the cellular environment, particularly membrane surfaces, plays a critical role in initiating Aβ aggregation.

Cellular and Organotypic Culture Models

Cellular models, including neuronal cell lines and primary cultures, are indispensable for investigating the specific effects of Aβ(2-40) and other Aβ isoforms on neuronal health. These in vitro systems allow for controlled studies of neurotoxicity and cellular response mechanisms.

The human neuroblastoma-derived SH-SY5Y cell line is a widely used model in Alzheimer's disease research. plos.org Studies have shown that differentiated, neuron-like SH-SY5Y cells are more sensitive to amyloid peptides than their non-differentiated counterparts, primarily because they possess the long neurites that are early targets of Aβ toxicity in the brain. plos.org In these differentiated cells, spontaneously fibrillizing Aβ(1-42) has been shown to induce neurite degeneration and apoptosis, processes that mirror the neurodegeneration seen in Alzheimer's disease. plos.org In contrast, under the same experimental conditions, Aβ(1-40) did not form fibrils and was found to be non-toxic. plos.org This highlights the importance of the peptide's aggregation state in its toxicity.

Further research using SH-SY5Y cells has demonstrated that treatment with Aβ(1-40) can lead to a significant reduction in cell viability, indicative of its cytotoxic and neurotoxic potential. biorxiv.org These effects are believed to mimic the pathological conditions of Alzheimer's disease by inducing oxidative stress, mitochondrial dysfunction, and apoptosis. biorxiv.org

Primary neuronal cultures, derived directly from animal brain tissue, offer a model system that more closely resembles the in vivo environment. In primary murine hippocampal and cortical neurons, both synthetic and brain-derived Aβ have been shown to induce cell death and neurite degeneration. mdpi.com Interestingly, low, physiological concentrations of synthetic Aβ have been reported to be neuroprotective in some studies. mdpi.com Investigations into the cellular uptake of Aβ in mouse neuronal N2a cells have revealed that certain compounds can increase the internalization of both Aβ(1-40) and Aβ(1-42). mdpi.com This enhanced uptake can lead to the translocation of Aβ to lysosomes for enzymatic degradation, and despite the increased internalization of the cytotoxic Aβ(1-42), can paradoxically reduce cell death. mdpi.com

To better recapitulate the complex cellular interactions within the brain, co-culture systems involving neurons and glial cells (astrocytes and microglia) are employed. These models are crucial for understanding the role of neuroinflammation in Aβ-mediated pathology.

Studies using primary astrocytes and microglia have shown that both Aβ(1-40) and Aβ(1-42) fibrils can induce significant changes in gene expression in these glial cells. mdpi.com While both isoforms trigger similar responses, Aβ(1-42) fibrils generally elicit a stronger pro-inflammatory response. mdpi.com For instance, Aβ(1-42) fibril treatment up-regulates cellular activation and immune response pathways in both astrocytes and microglia. mdpi.com

In co-cultures, activated microglia, responding to Aβ deposition, have been associated with neuronal and neuritic damage. frontiersin.org This neurotoxic activity is linked to the release of inflammatory mediators. frontiersin.org Research has also shown that astrocytes and microglia preferentially generate N-terminally truncated Aβ peptides, including those starting at the second amino acid, like Aβ(2-40). researchgate.net Specifically, the ratio of Aβ(2-40) to Aβ(1-40) was found to be significantly higher in the secretions of astrocytes and microglia compared to neurons. researchgate.net This suggests a significant role for glial cells in the production of this particular Aβ isoform.

The interplay between different Aβ species is also a critical area of investigation. Heterogeneous aggregates of Aβ(11-40) and Aβ(1-40) have been found to be more harmful than monomeric or homogeneous oligomers of Aβ(1-40). mdpi.com Furthermore, Aβ(11-40) has been shown to activate a human glial cell line. mdpi.com

Table 2: Effects of Beta-Amyloid in Cellular Models
Cellular ModelBeta-Amyloid SpeciesObserved EffectsReference
Differentiated SH-SY5Y CellsAβ(1-42) (fibrillizing)Neurite degeneration, apoptosis plos.org
Differentiated SH-SY5Y CellsAβ(1-40) (non-fibrillizing)Non-toxic plos.org
SH-SY5Y CellsAβ(1-40)Reduced cell viability, cytotoxicity, neurotoxicity biorxiv.org
Primary Murine NeuronsSynthetic and brain-derived AβCell death, neurite degeneration mdpi.com
Mouse Neuronal N2a CellsAβ(1-40) and Aβ(1-42)Increased cellular uptake and lysosomal degradation with certain compounds mdpi.com
Primary Astrocytes and MicrogliaAβ(1-40) and Aβ(1-42) fibrilsChanges in gene expression, pro-inflammatory response (stronger with Aβ(1-42)) mdpi.com
Neuron-Glia Co-culturesMicroglial activation leading to neuronal/neuritic damage frontiersin.org
Primary Astrocytes and MicrogliaEndogenously produced AβPreferential generation of N-terminally truncated Aβ, including Aβ(2-40) researchgate.net

Neuronal Cell Lines and Primary Cultures

Transgenic Animal Models of Beta-Amyloid Pathology

Transgenic mouse models that overexpress human amyloid precursor protein (APP) with familial Alzheimer's disease (FAD)-linked mutations have been instrumental in studying Aβ pathology in vivo. mdpi.comaginganddisease.org These models develop age-dependent Aβ deposition and other pathological features reminiscent of Alzheimer's disease. pnas.org

While these overexpression models have provided valuable insights, it is recognized that driving gene expression beyond physiological levels can introduce artifacts. alzforum.org To address this, knock-in mouse models have been developed. The AppNL-F model, for instance, incorporates a humanized Aβ region with Swedish and Iberian mutations into the endogenous mouse App gene. aginganddisease.orgembopress.org This leads to increased Aβ production, particularly a high Aβ(1-42)/Aβ(1-40) ratio, without overexpressing the full APP protein. embopress.org These mice develop Aβ pathology and cognitive deficits, offering a potentially more physiologically relevant model. alzforum.orgembopress.org

To accelerate and enhance Aβ pathology, many mouse models co-express a mutant human APP transgene with a mutant human presenilin 1 (PSEN1) or presenilin 2 (PSEN2) transgene. nih.gov Mutations in presenilin, a component of the γ-secretase complex, typically alter the cleavage of APP to produce more of the highly amyloidogenic Aβ(1-42), thus increasing the Aβ(1-42)/Aβ(1-40) ratio. aginganddisease.orgnih.gov

The APP/PS1 mouse model is a widely used example, co-expressing a chimeric mouse/human APP with the Swedish mutation and a human PSEN1 variant with a deletion of exon 9 (dE9). frontiersin.org These mice begin to show Aβ deposition around 6 months of age. frontiersin.org Another APP/PS1 model, APPPS1-21, co-expresses APP with the Swedish mutation and PS1 with the L166P mutation. embopress.org This model exhibits a particularly high Aβ(1-42) to Aβ(1-40) ratio and develops cerebral amyloidosis starting at 6-8 weeks of age. embopress.org

An even more aggressive model is the 5XFAD mouse, which co-expresses five FAD mutations: three in the APP gene (Swedish, Florida, and London) and two in the PSEN1 gene (M146L and L286V). frontiersin.orgjax.org This combination leads to the almost exclusive production of Aβ(1-42) and a rapid and massive accumulation of this peptide in the brain. frontiersin.orgjax.orgnih.gov In 5XFAD mice, intraneuronal Aβ(1-42) accumulates as early as 1.5 months, with amyloid plaques appearing at 2 months of age. nih.govaging-us.com The levels of both Aβ(1-42) and Aβ(1-40) are increased in the retina and brain of 5XFAD mice compared to wild-type controls. mdpi.com

Table 3: Characteristics of Selected Transgenic Mouse Models of Beta-Amyloid Pathology
Mouse ModelTransgenes and MutationsKey Pathological FeaturesReference
J20Human APP with Swedish (K670N/M671L) and Indiana (V717F) mutationsAβ deposits at 5-7 months of age nih.gov
APP23Human APP with Swedish (K670N/M671L) mutationPlaques at 6 months with neuritic changes and gliosis pnas.org
AppNL-F (Knock-in)Endogenous mouse App with humanized Aβ region and Swedish/Iberian mutationsIncreased Aβ42/Aβ40 ratio without APP overexpression; plaques at 6 months aginganddisease.orgembopress.org
APP/PS1 (dE9)Human APP with Swedish mutation; Human PSEN1 with exon 9 deletionAβ deposition starting at 6 months frontiersin.org
APPPS1-21Human APP with Swedish mutation; Human PS1 with L166P mutationHigh Aβ42/Aβ40 ratio; amyloidosis at 6-8 weeks embopress.org
5XFADHuman APP with Swedish, Florida, and London mutations; Human PS1 with M146L and L286V mutationsMassive and rapid accumulation of Aβ42; plaques at 2 months frontiersin.orgjax.orgnih.gov

Analysis of Pathological Phenotypes in Animal Models (e.g., Synaptic Impairment, Gliosis)

Animal models expressing N-terminally truncated Aβ species, such as Aβ2-x and Aβ4-x, recapitulate several key pathological features of AD, allowing for detailed investigation into the specific contributions of these peptides to the disease process. The primary phenotypes studied include synaptic impairment and gliosis, which are early and critical events in AD pathogenesis. frontiersin.orgnih.gov

Synaptic Impairment

Synaptic loss is the strongest neuropathological correlate of cognitive decline in AD. frontiersin.org Animal models have been instrumental in demonstrating that synaptic dysfunction occurs early in the disease course, often preceding overt neuronal loss and plaque deposition. frontiersin.orgnih.gov Models that specifically express N-terminally truncated Aβ have provided direct evidence for the synaptotoxic nature of these peptides.

For example, the Tg4-42 mouse model, which expresses Aβ4-42 specifically in the CA1 region of the hippocampus, exhibits significant synaptic alterations before any detectable neuron death. nih.gov Studies on these mice revealed neuronal hyperexcitability and deficits in short-term synaptic plasticity, although long-term potentiation (LTP), a cellular correlate of learning and memory, remained unimpaired at the ages tested. nih.gov This contrasts with other AD models where LTP is often compromised. nih.govaginganddisease.org The observed changes in Tg4-42 mice are attributed to the effects of soluble oligomers of Aβ4-42. nih.gov

Further evidence of synaptic damage comes from the analysis of synaptic proteins. In various models, the accumulation of Aβ is linked to a reduction in the levels of crucial synaptic proteins such as synaptophysin, postsynaptic density protein 95 (PSD-95), and SNAP-25, indicating a loss of synaptic integrity. biorxiv.orgoup.com

Animal ModelN-Truncated Aβ Species ExpressedKey Synaptic Impairment FindingsReference
Tg4-42Aβ4-42Neuronal hyperexcitability in hippocampal CA1 region; altered short-term plasticity (paired-pulse facilitation); no significant change in LTP. nih.gov
APP/lon x Mep1b-/-Reduced Aβ2-xLoss of meprin β (which generates Aβ2-x) improved cognitive abilities and rescued learning behavior impairments. nih.gov
Generic APP ModelsVarious Aβ species, including N-truncated formsReduced levels of synaptic proteins (e.g., synaptophysin, PSD-95); impaired synaptic plasticity (LTP/LTD); loss of dendritic spines. frontiersin.orgbiorxiv.orgoup.com

Gliosis

Neuroinflammation, characterized by the activation of glial cells—astrocytes and microglia—is another pathological hallmark of AD. frontiersin.orgscienceopen.com This reactive gliosis is not merely a consequence of neurodegeneration but is an active process that contributes to disease progression. In many transgenic animal models, glial activation is detected early, sometimes even before the formation of amyloid plaques. frontiersin.orgnih.gov

Models focusing on N-terminally truncated Aβ confirm the potent ability of these peptides to trigger neuroinflammation. A transgenic mouse model engineered to express Aβ(4–42) in the hippocampus demonstrated early and robust astrogliosis and microglial activation at just two months of age, which was associated with subsequent neuronal loss in the CA1 region. nih.gov This finding underscores that N-terminally truncated species are potent inflammatory stimuli.

The severity of AD pathology has been shown to correlate with the density of activated astrocytes, which are often found surrounding amyloid plaques. nih.gov Studies using meprin β knockout mice crossed with an APP model showed that a reduction in Aβ2–x peptides led to decreased astrocytic gliosis, further linking this specific truncated species to the inflammatory response. nih.gov Similarly, the neuronal cell cycle re-entry (NCCR) mouse model, which develops Aβ and tau pathology without familial AD mutations, displays early and persistent activation of microglia and astrocytes that precedes significant amyloid deposition. nih.gov

Animal ModelN-Truncated Aβ Species ImplicatedKey Gliosis FindingsReference
Tg(4-42)Aβ4-42Early astrogliosis and microglial activation observed at 2 months of age in the hippocampus. nih.gov
APP/lon x Mep1b-/-Aβ2-xReduced Aβ2-x deposition was associated with a decrease in reactive astrocytes (GFAP staining). nih.gov
NCCR ModelEndogenous mouse AβEarly and persistent activation of microglia and astrocytes, preceding Aβ deposition. nih.gov
General AD Models (e.g., APP/PS1)Various Aβ speciesSubstantial reactive gliosis (activated astrocytes and microglia) is a common feature, often appearing before plaque pathology. frontiersin.org

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